molecular formula C17H15N3 B14156540 1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine CAS No. 10146-04-0

1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine

Cat. No.: B14156540
CAS No.: 10146-04-0
M. Wt: 261.32 g/mol
InChI Key: BQGNKVPRHVXLFL-UHFFFAOYSA-N
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Description

1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is notable for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methylaniline to form the diazonium salt. This intermediate is then coupled with naphthalen-2-amine under alkaline conditions to yield the target compound .

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular components. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This mechanism is particularly relevant in its antimicrobial and cytotoxic activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
  • 1-[(E)-(3-Methoxyphenyl)diazenyl]naphthalen-2-ol
  • 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-amine

Uniqueness

1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .

Properties

CAS No.

10146-04-0

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

1-[(4-methylphenyl)diazenyl]naphthalen-2-amine

InChI

InChI=1S/C17H15N3/c1-12-6-9-14(10-7-12)19-20-17-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,18H2,1H3

InChI Key

BQGNKVPRHVXLFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N

Origin of Product

United States

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